5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is a type of Diels-Alder reaction. This method involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are conducted under controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and substituents.
2-Thia-5-azabicyclo[2.2.1]heptane derivatives: These compounds have a similar core structure but may have different substituents on the ring system.
Uniqueness
5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that incorporates both sulfur and nitrogen into its structure, making it of significant interest in medicinal chemistry. Its potential biological activities have been the subject of various studies, particularly regarding its interaction with specific receptors and enzymes.
Chemical Structure
The compound features a unique bicyclic framework characterized by the presence of a thia (sulfur) and azabicyclo (nitrogen) moiety. The molecular formula is C11H12N4S, and it has a molecular weight of approximately 248.3 g/mol.
Research indicates that this compound interacts with various biological targets, including muscarinic receptors, which are crucial for neurotransmission in the central nervous system. Its binding affinity and selectivity towards different receptor subtypes can influence several physiological processes, including cognition and memory.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Muscarinic Receptor Modulation : Studies have shown that derivatives of bicyclic compounds similar to this one exhibit significant potency towards muscarinic M1 receptors, which are implicated in cognitive functions. For instance, compounds with similar structures demonstrated high functional potency and selectivity towards M1 receptors in transfected cell lines .
- Antitumor Activity : Preliminary investigations suggest that modifications to the bicyclic structure can enhance antitumor properties. Compounds derived from similar scaffolds have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on cell lines expressing muscarinic receptors. Results indicated that the compound exhibited a dose-dependent increase in receptor activation, suggesting its potential as a cognitive enhancer .
- Pharmacokinetics : Bioavailability studies conducted on related compounds revealed an oral bioavailability range of 20-30%, indicating that modifications to the structure could improve absorption and efficacy in therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of specific substituents on the bicyclic core that can enhance biological activity, such as increased receptor affinity or improved metabolic stability .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H12N4S |
Molecular Weight | 248.3 g/mol |
Bioavailability | 20-30% (in related compounds) |
Target Receptors | Muscarinic M1, M2 |
Properties
IUPAC Name |
5-(2-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-11-3-2-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZQKMSNPUZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.